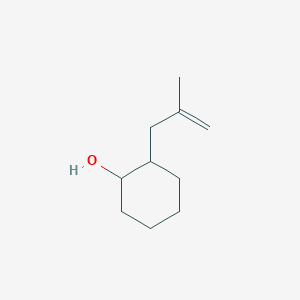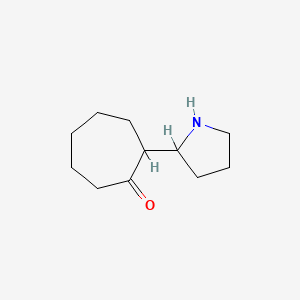
2-(Pyrrolidin-2-yl)cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-2-yl)cycloheptan-1-one is an organic compound that features a seven-membered cycloheptanone ring fused with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)cycloheptan-1-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ specific oxidants and additives to achieve the desired selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pyrrolidin-2-yl)cycloheptan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrrolidine and cycloheptanone rings, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reactivity and product formation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-2-yl)cycloheptan-1-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of complex organic molecules. In biology and medicine, it serves as a building block for the development of pharmaceuticals and bioactive compounds. Additionally, this compound is utilized in the industrial production of dyes, pigments, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-2-yl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(Pyrrolidin-2-yl)cycloheptan-1-one include pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness: The uniqueness of this compound lies in its fused ring system, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
2-pyrrolidin-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C11H19NO/c13-11-7-3-1-2-5-9(11)10-6-4-8-12-10/h9-10,12H,1-8H2 |
Clave InChI |
MXOTWDPPUSBIIS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)CC1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



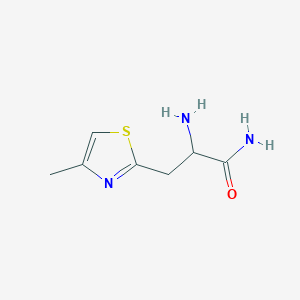
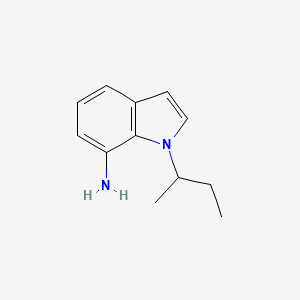
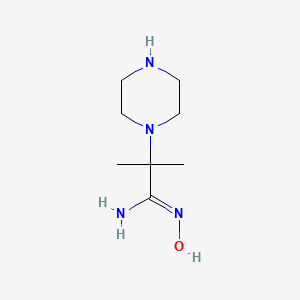

![2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)
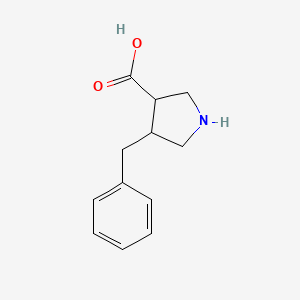


![N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide](/img/structure/B13307911.png)

![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13307943.png)

